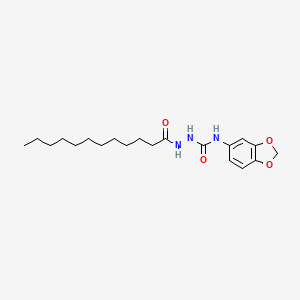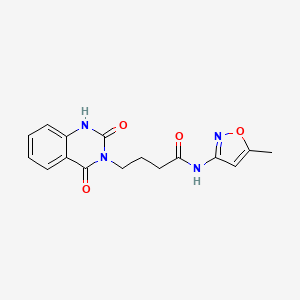![molecular formula C19H19ClN4OS B4578165 N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)
N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea derivatives involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. This process has been explored to create compounds with potential as plant growth regulators, indicating a methodological interest in the development of these urea derivatives for various applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, has been elucidated through single-crystal X-ray diffraction. These studies reveal that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, suggesting a rigid molecular architecture conducive to specific biological interactions (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Chemical reactions involving the thiadiazole urea derivatives typically focus on the synthesis and functionalization of the core structure. For example, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates has been employed to generate a variety of N-substituted ureas, showcasing the chemical versatility and reactivity of these compounds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Physical Properties Analysis
The physical properties of thiadiazole urea derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Crystallographic studies provide detailed insights into the packing, hydrogen bonding, and intermolecular interactions that define the solid-state properties of these compounds, which are critical for understanding their stability and reactivity (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, functional group transformations, and interaction with biological targets, are fundamental to the application of thiadiazole urea derivatives. Research has highlighted their potential in plant growth regulation and fungicidal activity, underscoring the importance of understanding the chemical behavior of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis of Urea Derivatives
The synthesis of urea derivatives, including those with specific structural motifs like thiadiazole, has been a focus of chemical research. These compounds are synthesized through reactions involving specific precursors, such as acylazides and amino-thiadiazoles, with structural confirmation provided by IR, NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Structural Modifications and Biological Activities
Urea derivatives are known for their diverse biological activities, which can be influenced by structural modifications. For instance, incorporating thiadiazole and pyrazole moieties into urea compounds has been explored for enhancing their biological efficacy, including potential applications in inhibiting specific protein kinases (Matthäus Getlik, C. Grütter, & J. Simard, 2012).
Biological Activities and Applications
Plant Growth Regulation
Certain urea derivatives have demonstrated activity as plant growth regulators. These compounds can influence various aspects of plant growth and development, underscoring their potential in agricultural research and applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor and Antimetastatic Properties
Some urea derivatives have shown promising antitumor and antimetastatic activities in preclinical models. These findings suggest potential therapeutic applications in oncology, with specific compounds reducing the number of lung metastases in animal models (Zou Xia, 2011).
Herbicidal Activities
The herbicidal properties of urea derivatives, particularly those containing thiadiazole groups, have been explored. These compounds exhibit selective activity against various plant species, offering a basis for developing new herbicides with specific action modes (I. N. Lee & K. Ishizuka, 1976).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFFDUVVQHXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)


![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)